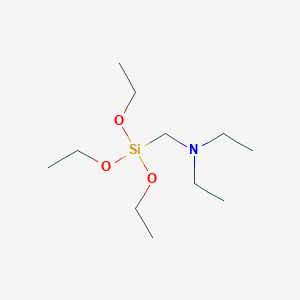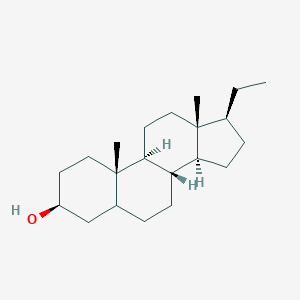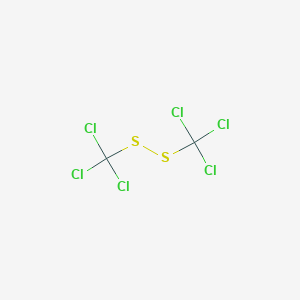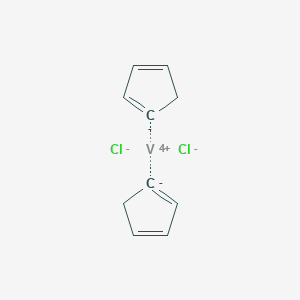
2-Fluorbenzol-1,4-diamin
Übersicht
Beschreibung
2-Fluorobenzene-1,4-diamine, also known by its IUPAC name 2-fluoro-1,4-benzenediamine, is a chemical compound with the molecular formula C6H7FN2 . It has a molecular weight of 126.13 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Fluorobenzene-1,4-diamine is 1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 . This indicates that the molecule consists of a benzene ring with a fluorine atom and two amine groups attached to it.Physical and Chemical Properties Analysis
2-Fluorobenzene-1,4-diamine is a solid at room temperature . It has a molecular weight of 126.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Kernmagnetische Resonanz (NMR)-Spektroskopie
2-Fluorbenzol-1,4-diamin könnte potentiell in der NMR-Spektroskopie verwendet werden. NMR ist ein leistungsstarkes Werkzeug zur Analyse chemischer Strukturen, und fluorierte Verbindungen wie this compound können aufgrund des starken heteronuklearen J-Kopplungssystems einzigartige Einblicke liefern .
Synthese von Krebsmedikamenten
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Krebsmedikamenten wie Xidabenamin, Benzimidazol, Chinoxalin und 1-H-1,5-Benzodiazepin . Diese Medikamente haben vielversprechende Ergebnisse in der Behandlung verschiedener Krebsarten gezeigt.
Chemische Strukturanalyse
Die Verbindung kann zur Analyse chemischer Strukturen verwendet werden. Ihre einzigartige Struktur und ihre Eigenschaften können wertvolle Informationen über den Einfluss der chemischen Struktur und der entsprechenden Spinsysteme liefern .
Entwicklung neuer Syntheseverfahren
Die Synthese von this compound selbst kann zur Entwicklung neuer Syntheseverfahren führen. Die Untersuchung seiner Synthese kann Einblicke in neue Möglichkeiten zur Herstellung komplexer Moleküle liefern .
Safety and Hazards
2-Fluorobenzene-1,4-diamine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .
Wirkmechanismus
Target of Action
It is known to be a crucial intermediate in the synthesis of various anti-cancer drugs .
Mode of Action
The exact mode of action of 2-Fluorobenzene-1,4-diamine is not well-documented. As an intermediate, it likely interacts with other compounds during the synthesis process to form the final active compound. The specifics of these interactions would depend on the particular synthesis pathway and the other compounds involved .
Biochemical Pathways
Given its role as an intermediate in the synthesis of anti-cancer drugs, it can be inferred that it may indirectly influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 0.95 , which could influence its distribution within the body.
Result of Action
The drugs synthesized using this compound, such as certain anti-cancer drugs, typically work by inhibiting cell proliferation and promoting apoptosis .
Action Environment
It is known to be sensitive to light , suggesting that exposure to light could potentially affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that fluorinated organic compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and properties of the fluorinated compound.
Molecular Mechanism
Fluorinated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-Fluorobenzene-1,4-diamine in laboratory settings. It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
The effects of 2-Fluorobenzene-1,4-diamine at different dosages in animal models have not been extensively studied. It is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying the dosage effects of any compound .
Metabolic Pathways
Fluorinated compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound’s transport could potentially involve specific transporters or binding proteins, and its distribution could be influenced by its chemical properties .
Subcellular Localization
The compound’s activity or function could potentially be influenced by its localization within specific cellular compartments or organelles .
Eigenschaften
IUPAC Name |
2-fluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFTWEVIIHVHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323079 | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14791-78-7 | |
| Record name | 14791-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluorobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14791-78-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-Fluorobenzene-1,4-diamine into the polymer catalyst PNoFPO?
A1: 2-Fluorobenzene-1,4-diamine serves as the donor component within the PNoFPO polymer, denoted as poly[N1,N1-bis(4-amino-2-fluorophenyl)-2-fluorobenzene-1,4-diamine-alt-5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde] []. Its interaction with the acceptor component, 5-oxido-5-phenylbenzo[b]phosphindole-3,7-diyl)dibenzaldehyde, creates a donor-acceptor (D-A) system within the polymer. This D-A structure is crucial for the photocatalytic activity of PNoFPO. When exposed to light, the donor moiety (2-Fluorobenzene-1,4-diamine unit) absorbs energy, and an electron transitions from the donor to the acceptor unit. This electron transfer process is essential for triggering the subsequent hydrogen evolution reaction.
Q2: How does the presence of fluorine atoms in 2-Fluorobenzene-1,4-diamine affect the performance of the PNoFPO catalyst in HER?
A2: The study reveals that the fluorine atoms in 2-Fluorobenzene-1,4-diamine contribute to a less planar structure in PNoFPO compared to the non-fluorinated counterpart, PCzPO []. This structural difference, along with the electronegativity of fluorine, leads to a higher optical gap in PNoFPO. Consequently, PNoFPO exhibits a slower HER rate than PCzPO. While DFT calculations indicate similar frontier orbital energies and HOMO-LUMO gaps for both D-A units, the structural impact of fluorine in PNoFPO ultimately hinders its overall photocatalytic efficiency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B83968.png)
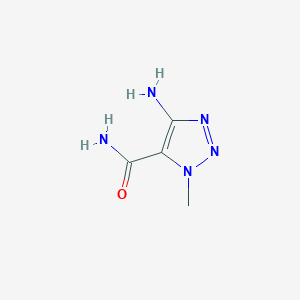
![(1R,2S,7S,8R)-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone](/img/structure/B83972.png)


